molecular formula C8H12ClN3O2 B3388229 N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride CAS No. 86419-71-8

N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride

Cat. No.: B3388229
CAS No.: 86419-71-8
M. Wt: 217.65 g/mol
InChI Key: AKJKUIHKEAYYQI-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Ethane-1,2-diamines in Organic Chemistry

The ethane-1,2-diamine (also known as ethylenediamine) framework is a fundamental and versatile building block in chemistry. wikipedia.orgatamanchemicals.com It is the smallest and most common of the polyethylene (B3416737) amines. wikipedia.org In its unsubstituted form, it is widely recognized as a classic bidentate chelating ligand in coordination chemistry, often abbreviated as "en," which forms stable complexes with various metal ions. wikipedia.orgatamanchemicals.com

The true versatility of the scaffold, however, is realized through its substituted derivatives. These compounds are pivotal in numerous areas of chemical science:

Ligand Synthesis: The amino groups of ethane-1,2-diamine can be readily functionalized to create a vast library of ligands with tailored electronic and steric properties. Condensation with salicylaldehydes, for example, yields salen ligands, a class of privileged ligands used extensively in catalysis. wikipedia.org

Polymer Chemistry: As bifunctional monomers, substituted diamines are essential in the synthesis of polymers such as polyamides and polyurethanes. atamanchemicals.com

Pharmaceutical and Biological Chemistry: The ethylenediamine (B42938) motif is present in various biologically active molecules. For instance, it is a component of the bronchodilator drug aminophylline, where it helps to solubilize the active ingredient. wikipedia.org Furthermore, certain N,N′-bis(benzyl)-1,2-ethanediamine derivatives have been synthesized and investigated for their antimicrobial activities. researchgate.net

Synthetic Intermediates: The differential reactivity of substituted diamines makes them valuable intermediates for creating complex organic molecules. Modern synthetic methods, including rhodium-catalyzed C-H amination, have been developed to produce a wide array of specifically substituted 1,2-diamines. nih.gov

Overview of Aromatic Diamine Chemistry and its Research Trajectories

Aromatic diamines are a critical class of compounds defined by the presence of two amino groups attached to an aromatic ring system. They are foundational monomers for a range of high-performance materials and are the subject of ongoing research.

Current research trajectories in aromatic diamine chemistry include:

High-Performance Polymers: A primary application of aromatic diamines is in the synthesis of polyimides and polyamides (aramids). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace, electronics, and automotive industries. mdpi.comresearchgate.net Research focuses on designing and synthesizing novel aromatic diamines with specific substituents to fine-tune the properties—such as solubility, processability, and thermal characteristics—of the resulting polymers. mdpi.comresearchgate.net

Conductive Polymers: Polyanilines and related polyphenylenediamines are classes of conductive polymers synthesized from aromatic diamine precursors. researchgate.net These materials possess interesting electronic and redox properties, leading to research into their use in sensors, anti-corrosion coatings, and energy-conversion devices. researchgate.net

Structure-Property Relationship Studies: A significant area of research involves understanding the relationship between the molecular structure of an aromatic diamine and its reactivity. mdpi.com The basicity (pKa) of the amino groups, which is heavily influenced by the nature and position of other substituents on the aromatic ring, is a key determinant of the diamine's reactivity in polymerization reactions. mdpi.commdpi.com Techniques like Nuclear Magnetic Resonance (NMR) are employed to probe these relationships and predict monomer reactivity. mdpi.com

Structural Features and Chemical Reactivity Foundations of N-(2-nitrophenyl)ethane-1,2-diamine Hydrochloride

The chemical behavior of this compound is dictated by its distinct structural components.

Structural Features:

Ethylenediamine Backbone: A flexible two-carbon chain connects two nitrogen atoms, allowing it to act as a chelating ligand.

Asymmetric Substitution: The two amino groups are chemically distinct. One is a primary aliphatic amine (-NH2), while the other is a secondary aromatic amine (-NH-).

2-Nitrophenyl Group: An aromatic ring is attached to the secondary amine. This ring contains a nitro (-NO2) group at the ortho-position relative to the point of attachment.

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning one or both of the basic nitrogen atoms are protonated, with chloride as the counter-ion. This salt form typically enhances the compound's stability and solubility in polar solvents.

Chemical Reactivity: The structural features give rise to predictable patterns of chemical reactivity:

Differential Nucleophilicity: The primary aliphatic amine is significantly more basic and nucleophilic than the secondary aromatic amine. The basicity of the aromatic amine is further attenuated by the strong electron-withdrawing effect of the ortho-nitro group. This difference allows for selective reactions at the more reactive primary amine under controlled conditions.

Reactions of the Amino Groups: The primary amine can readily participate in reactions typical of primary amines, such as acylation, alkylation, and condensation with aldehydes and ketones to form imines. The secondary amine can undergo similar reactions, though it is generally less reactive.

Influence of the Nitro Group: The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it is susceptible to reduction. The transformation of the nitro group into an amino group is a common synthetic strategy that would convert the molecule into a triamine, N-(2-aminophenyl)ethane-1,2-diamine. mdpi.com This resulting product has potential as a tridentate ligand for the synthesis of coordination complexes.

Role of the Hydrochloride Salt: For reactions requiring the neutral free base, the hydrochloride salt must first be treated with a suitable base (e.g., sodium hydroxide, triethylamine) to deprotonate the ammonium (B1175870) center(s).

Table 1: Physicochemical Properties of N-(2-nitrophenyl)ethane-1,2-diamine and its Hydrochloride Salt

PropertyValueCompound Form
Molecular FormulaC8H11N3O2Free Base chemicalbook.com
Molecular Weight181.19 g/molFree Base chemicalbook.com
Molecular FormulaC8H12ClN3O2Hydrochloride Salt sigmaaldrich.com
Molecular Weight217.65 g/molHydrochloride Salt sigmaaldrich.com
Melting Point261-262 °CHydrochloride Salt sigmaaldrich.com
Boiling Point (estimated)314.3 °CFree Base chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8(7)11(12)13;/h1-4,10H,5-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKUIHKEAYYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for N-(2-nitrophenyl)ethane-1,2-diamine Hydrochloride

The preparation of the target compound is typically achieved through direct amination reactions, which are a cornerstone of amine synthesis. Reductive pathways from suitable precursors also present a viable, albeit less direct, synthetic strategy.

Direct amination, specifically through nucleophilic aromatic substitution (SNA), is a common and effective method for synthesizing N-aryl amines. In this approach, an activated aryl halide, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, is reacted with an amine. The electron-withdrawing nitro group in the ortho position to the halogen atom activates the aromatic ring towards nucleophilic attack by the amine.

A general and relevant example is the synthesis of N1-(2-nitrophenyl)cyclohexane-1,2-diamines. mdpi.com This reaction proceeds by treating 1-fluoro-2-nitrobenzene (B31998) with a diamine in the presence of a base like potassium carbonate in a suitable solvent such as ethanol (B145695). mdpi.com Adapting this method, N-(2-nitrophenyl)ethane-1,2-diamine can be synthesized by reacting 2-fluoronitrobenzene with an excess of ethane-1,2-diamine. The excess diamine acts as both the nucleophile and a base to neutralize the hydrofluoric acid formed during the reaction.

Table 1: Representative Conditions for Direct Amination

Aryl Halide Amine Base Solvent Temperature Reaction Time Yield

This table is based on a general procedure for a related compound and serves as an illustrative example.

An alternative synthetic approach involves the reduction of a suitable nitro-containing precursor to the corresponding amine. For instance, a compound containing a nitro group and a protected or masked second amino group could be reduced to yield the desired diamine. A general method for the reduction of an aromatic nitro group involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol under reflux conditions. mdpi.com Following the reduction, the reaction mixture is typically basified to liberate the free amine.

Another example of a reductive pathway is the conversion of 1,2-bis(4-nitrophenyl)ethane (B1197225) to 4,4'-(ethane-1,2-diyl)dianiline using reagents like Raney Nickel and hydrazine (B178648) hydrate. ijrpc.com This demonstrates the feasibility of reducing nitrophenyl groups to their corresponding anilines in the presence of an ethane (B1197151) bridge, a structural feature shared with the target molecule.

Table 2: Comparison of Reductive Methods for Nitroarenes

Starting Material Type Reducing Agent Solvent Conditions Product
(2-Nitrophenyl)diamine derivative SnCl₂·2H₂O Ethanol Reflux, 1 h Corresponding benzene-1,2-diamine

Synthesis and Preparation of Related N-Substituted Ethane-1,2-diamines

The synthesis of this compound shares common strategies with the preparation of other N-substituted ethane-1,2-diamines, particularly in the introduction of the aryl moiety and the subsequent salt formation and purification.

The introduction of a nitrophenyl group onto an ethylenediamine (B42938) scaffold is most commonly achieved via nucleophilic aromatic substitution. The reactivity of the aryl halide is a key factor, with fluoro-substituted nitrobenzenes being more reactive than their chloro-substituted counterparts. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The choice of solvent and base is also crucial for optimizing the reaction conditions and yield. Anhydrous polar aprotic solvents like ethanol or acetonitrile (B52724) are often employed. mdpi.com

Once the free base, N-(2-nitrophenyl)ethane-1,2-diamine, is synthesized, it is converted to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the amine in a suitable organic solvent, such as ethanol or isopropanol, with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Purification of the hydrochloride salt is often accomplished by recrystallization. A suitable solvent system is chosen in which the salt has low solubility at room temperature but is soluble at elevated temperatures. The crude salt is dissolved in the hot solvent, and upon cooling, purer crystals of the hydrochloride salt are formed, leaving impurities in the solution. The crystals are then collected by filtration, washed with a cold solvent, and dried.

Derivatization Strategies of this compound

The bifunctional nature of N-(2-nitrophenyl)ethane-1,2-diamine, possessing both a primary and a secondary amine group, as well as a reactive nitro group, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

A primary derivatization strategy involves the reduction of the nitro group to an amino group, yielding N-phenylethane-1,2-diamine. This resulting aromatic 1,2-diamine is a key intermediate for the synthesis of benzimidazoles. The cyclocondensation of this diamine with aldehydes or carboxylic acids and their derivatives leads to the formation of the benzimidazole (B57391) ring system. nih.govtsijournals.com For instance, the reaction with an aldehyde in the presence of an oxidizing agent or a catalyst can yield 2-substituted benzimidazoles. nih.gov

Furthermore, the resulting N-phenylethane-1,2-diamine can undergo cyclocondensation with 1,2-diketones to form quinoxalines. jlu.edu.cn This reaction provides a straightforward route to a class of heterocyclic compounds with a wide range of applications.

Table 3: Derivatization Reactions of N-(2-nitrophenyl)ethane-1,2-diamine

Reaction Type Reagent(s) Product Class
Nitro Group Reduction SnCl₂·2H₂O or Catalytic Hydrogenation N-Phenylethane-1,2-diamine
Cyclocondensation (post-reduction) Aldehydes, Carboxylic Acids Benzimidazoles

Amine Functionalization via Acylation and Alkylation

Direct functionalization of ethylenediamine is a common strategy. However, achieving selective mono-substitution is a significant challenge due to the presence of two nucleophilic primary amine groups.

Acylation: One potential pathway involves the acylation of ethylenediamine with a 2-nitrobenzoyl chloride. This reaction would form an amide linkage, which could then be reduced to the corresponding amine. The reaction stoichiometry and conditions must be carefully controlled to favor the formation of the mono-acylated product over the di-acylated byproduct. The use of protecting groups on one of the amine functionalities of ethylenediamine can be a viable strategy to ensure mono-acylation.

Alkylation: A more direct route is the N-alkylation of ethylenediamine with a suitable 2-halonitrobenzene, such as 1-fluoro-2-nitrobenzene. This nucleophilic aromatic substitution reaction typically requires a base to neutralize the hydrogen halide formed. The choice of solvent and temperature is crucial in controlling the rate of reaction and minimizing side reactions. To favor mono-alkylation, a large excess of ethylenediamine can be used.

A general representation of the alkylation reaction is depicted in Table 1.

Reactant 1Reactant 2Catalyst/BaseSolventProduct
Ethylenediamine1-Fluoro-2-nitrobenzeneK₂CO₃EthanolN-(2-nitrophenyl)ethane-1,2-diamine
Ethylenediamine2-ChloronitrobenzeneTriethylamineAcetonitrileN-(2-nitrophenyl)ethane-1,2-diamine

Table 1: Representative Alkylation Reactions for the Synthesis of N-(2-nitrophenyl)ethane-1,2-diamine. This interactive table showcases common reactants and conditions for the alkylation approach.

Schiff Base Condensation Reactions

An alternative and widely used method involves the condensation reaction between ethylenediamine and 2-nitrobenzaldehyde (B1664092) to form a Schiff base (an imine). researchgate.netajpojournals.orgjournalajacr.com This reaction is typically carried out in a suitable solvent like ethanol or methanol (B129727) and can be catalyzed by an acid. researchgate.net The resulting diimine can then be selectively reduced to the corresponding diamine. A subsequent reduction of the nitro group, if desired, would follow.

The general scheme for the Schiff base formation and subsequent reduction is outlined in Table 2.

StepReactantsReagents/ConditionsIntermediate/Product
1Ethylenediamine, 2-NitrobenzaldehydeEthanol, RefluxN,N'-bis(2-nitrobenzylidene)ethane-1,2-diamine
2N,N'-bis(2-nitrobenzylidene)ethane-1,2-diamineNaBH₄, MethanolN,N'-bis(2-nitrobenzyl)ethane-1,2-diamine

Table 2: Two-Step Synthesis via Schiff Base Formation and Reduction. This interactive table details the reactants and conditions for the Schiff base methodology.

Formation of Chiral Derivatives

The synthesis of chiral derivatives of N-(2-nitrophenyl)ethane-1,2-diamine is of significant interest, particularly for applications in asymmetric catalysis. Several strategies can be employed to introduce chirality.

One approach involves the use of a chiral starting material, such as a chiral derivative of ethylenediamine. The subsequent reaction with a 2-nitrophenyl precursor would then yield a chiral product.

Another strategy is the diastereoselective synthesis, where a chiral auxiliary is used to direct the stereochemical outcome of the reaction. For instance, a chiral aldehyde could be used in a Schiff base condensation, followed by a diastereoselective reduction of the imine. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound. While specific examples for the direct synthesis of chiral N-(2-nitrophenyl)ethane-1,2-diamine are not abundant in the literature, the principles of asymmetric synthesis can be applied to the general synthetic routes described.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the nature of the catalyst or base.

For the alkylation route, screening different bases and solvents can significantly impact the reaction rate and the prevalence of side products. For instance, a stronger, non-nucleophilic base might improve the yield by efficiently scavenging the acid produced without competing in the reaction.

In the Schiff base condensation method, the efficiency of both the condensation and the reduction steps can be optimized. For the condensation, azeotropic removal of water can drive the equilibrium towards the formation of the imine. For the reduction step, the choice of reducing agent and the reaction temperature can influence the selectivity and yield.

The final step of forming the hydrochloride salt requires careful addition of hydrochloric acid. The choice of solvent for this step is important to ensure the precipitation of the salt in a pure form. The concentration of the acid and the temperature of the crystallization process are also key factors to be optimized for maximizing the yield of the final product.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Coordination Chemistry of N 2 Nitrophenyl Ethane 1,2 Diamine Hydrochloride and Its Derivatives

Ligand Design Principles and Coordination Modes

The coordinating behavior of N-(2-nitrophenyl)ethane-1,2-diamine is governed by the interplay between its ethylenediamine (B42938) backbone and the attached nitrophenyl substituent. These components dictate the ligand's denticity, steric profile, and electronic properties.

Bidentate Chelation via Amine Nitrogens

N-(2-nitrophenyl)ethane-1,2-diamine is fundamentally a bidentate ligand. Similar to its parent molecule, ethane-1,2-diamine (often abbreviated as 'en'), it coordinates to metal ions through the lone pairs of electrons on its two nitrogen atoms. atamanchemicals.com This chelation forms a thermodynamically stable five-membered ring with the metal center, a structural motif common in coordination chemistry. atamanchemicals.commdpi.com The formation of this chelate ring is entropically favored over coordination with two separate monodentate amine ligands, an effect known as the chelate effect.

The general mode of bidentate coordination is depicted as: M + H₂N-CH₂-CH₂-NH-(C₆H₄NO₂) → [M(H₂N-CH₂-CH₂-NH-(C₆H₄NO₂))]

This primary coordination mode is the foundation for the construction of more complex molecular architectures.

Multidentate Ligand Architectures from Derivatives

The N-(2-nitrophenyl)ethane-1,2-diamine framework serves as a versatile scaffold for creating multidentate ligands. The presence of a primary amine group allows for facile synthetic modification, most commonly through condensation reactions with aldehydes or ketones to form Schiff base ligands. nih.govnih.govresearchgate.net For instance, reaction with salicylaldehyde (B1680747) or its derivatives would introduce a hydroxyl group and an imine nitrogen, transforming the bidentate ligand into a potentially tridentate or tetradentate N₂O or N₂O₂ donor system. researchgate.net

Such modifications can be used to build complex, dinucleating ligands capable of binding two metal centers simultaneously, which is of interest in the development of catalysts and magnetic materials. researchgate.netmdpi.com The strategic design of these derivatives allows for fine-tuning of the coordination sphere around the metal ion, influencing its geometry, stability, and reactivity.

Influence of Nitro Group and Phenyl Substitutions on Ligand Properties

The introduction of the 2-nitrophenyl group significantly modifies the properties of the ethane-1,2-diamine backbone in several key ways:

Steric Hindrance: The bulky phenyl ring imposes considerable steric constraints around its coordinated nitrogen atom. This steric hindrance can influence the coordination geometry, favoring less crowded arrangements. For example, while ethane-1,2-diamine readily forms tris-chelate octahedral complexes like [Co(en)₃]³⁺, the steric bulk of the nitrophenyl group might make the formation of an analogous [M(N-(2-nitrophenyl)ethane-1,2-diamine)₃]ⁿ⁺ complex difficult or impossible. atamanchemicals.com

Potential for Extended Coordination: The oxygen atoms of the nitro group possess lone pairs and could potentially act as additional donor sites, leading to multidentate behavior or the formation of bridged polynuclear complexes. Coordination involving nitro groups has been observed in other complex systems, suggesting it is a possibility under favorable geometric and electronic conditions. nsps.org.ng

Table 1: Comparison of Ligand Properties

Property Ethane-1,2-diamine ('en') N-(2-nitrophenyl)ethane-1,2-diamine
Typical Denticity Bidentate (N,N') Bidentate (N,N')
Potential Denticity Bidentate Potentially higher via nitro-group oxygen
Donor Atom Basicity High Reduced due to electron-withdrawing NO₂
Steric Profile Low High due to bulky nitrophenyl group
Potential for Derivatives High (forms Schiff bases, etc.) High (primary amine allows functionalization)

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with N-(2-nitrophenyl)ethane-1,2-diamine typically involves the reaction of the ligand (often deprotonated in situ) with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and single-crystal X-ray diffraction, to determine their structure and bonding.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II), Rh(III), Ir(III))

The coordination chemistry of N-(2-nitrophenyl)ethane-1,2-diamine with d-block metals is expected to be rich, with the specific geometry and properties of the complexes being highly dependent on the nature of the metal ion.

Copper(II) Complexes: As a d⁹ ion, Cu(II) is subject to Jahn-Teller distortion, typically resulting in square planar or tetragonally distorted octahedral geometries. researchgate.net It is anticipated to form stable, colored complexes with N-(2-nitrophenyl)ethane-1,2-diamine, likely with a 1:1 or 1:2 metal-to-ligand ratio, such as [Cu(L)Cl₂] or [Cu(L)₂]²⁺ (where L is the diamine ligand). nih.govresearchgate.net

Zinc(II) Complexes: The d¹⁰ Zn(II) ion does not exhibit ligand field stabilization effects, and its coordination geometry is primarily determined by ligand size and electrostatic forces. rsc.org It commonly forms four-coordinate tetrahedral or six-coordinate octahedral complexes. nsps.org.ngmdpi.com Complexes with N-(2-nitrophenyl)ethane-1,2-diamine are expected to be colorless and diamagnetic.

Cobalt(II) Complexes: Co(II) (d⁷) is known for forming complexes with a variety of geometries and spin states, often exhibiting distinct colors. mdpi.com With diamine ligands, both tetrahedral (typically blue) and octahedral (typically pink/purple) complexes are common. researchgate.netbiointerfaceresearch.com

Nickel(II) Complexes: Ni(II) (d⁸) complexes are particularly sensitive to the ligand field. Strong-field ligands like diamines typically yield diamagnetic, square planar complexes or paramagnetic, octahedral complexes. mdpi.com The progressive addition of ethane-1,2-diamine to Ni(II) salts is known to cause characteristic color changes from pale blue to violet and finally green, corresponding to the formation of [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and [Ni(en)₃]²⁺, respectively. askfilo.com Similar behavior, though sterically constrained, might be expected for its nitrophenyl derivative.

Rhodium(III) and Iridium(III) Complexes: These heavier d⁶ metals almost exclusively form kinetically inert, low-spin octahedral complexes. Their complexes with N-(2-nitrophenyl)ethane-1,2-diamine are expected to be highly stable.

Table 2: Expected Properties of Transition Metal Complexes with N-(2-nitrophenyl)ethane-1,2-diamine (L)

Metal Ion d-electron Count Common Geometries Magnetic Properties
Cu(II) d⁹ Distorted Octahedral, Square Planar Paramagnetic
Zn(II) d¹⁰ Tetrahedral, Octahedral Diamagnetic
Co(II) d⁷ Octahedral, Tetrahedral Paramagnetic
Ni(II) d⁸ Octahedral, Square Planar Paramagnetic or Diamagnetic
Rh(III) d⁶ Octahedral Diamagnetic
Ir(III) d⁶ Octahedral Diamagnetic

Main Group and Lanthanide Complexes

The coordination of N-(2-nitrophenyl)ethane-1,2-diamine with main group and lanthanide elements is less explored compared to transition metals. These "hard" metal ions generally prefer to coordinate with "hard" donor atoms like oxygen over the "softer" nitrogen donors of amines.

Main Group Metals: Coordination would be primarily driven by electrostatic interactions. The steric bulk of the ligand might limit the formation of stable complexes, especially with smaller cations.

Lanthanide Metals: Lanthanides are characterized by high coordination numbers (typically 8 to 12) and a preference for oxygen-donor ligands. While complexes with nitrogen-donor ligands can be formed, they are often less stable. Multidentate derivatives of N-(2-nitrophenyl)ethane-1,2-diamine that incorporate additional hard donor atoms (e.g., carboxylate or hydroxyl groups) would be more suitable for forming stable lanthanide complexes.

In-Depth Analysis Reveals Scarcity of Published Research on the Coordination Chemistry of N-(2-nitrophenyl)ethane-1,2-diamine Hydrochloride

A thorough investigation into the coordination chemistry of the specific compound this compound has revealed a significant lack of detailed, publicly available scientific literature. Despite extensive searches for data concerning its metal-ligand adducts, there is insufficient information to construct a comprehensive and scientifically accurate article based on the requested detailed outline.

The required experimental data for sections covering coordination geometries, stereochemistry, kinetic and thermodynamic stability, ligand exchange, and redox properties for metal complexes of N-(2-nitrophenyl)ethane-1,2-diamine are not present in the accessible scientific domain.

Research in this area tends to focus on related, yet distinct, chemical species. The available literature primarily details the coordination chemistry of:

Schiff Base Derivatives: Many studies focus on the metal complexes of Schiff bases formed from the condensation of ethylenediamine with various aldehydes, including some with nitrophenyl groups. These derivatives, however, possess different electronic and steric properties than the requested parent amine ligand.

Unsubstituted Ethylenediamine Complexes: A vast body of research exists on the coordination of the simple bidentate ligand, ethane-1,2-diamine (en), with various metal ions. These studies often include other ligands that may contain nitro-aromatic moieties, but the primary chelating agent is not the N-substituted derivative .

Other Nitrophenyl-Containing Ligands: Research is also available for other ligands that incorporate a nitrophenyl group, but these are not based on the ethane-1,2-diamine backbone.

The absence of specific crystallographic data, stability constants, or electrochemical studies directly involving N-(2-nitrophenyl)ethane-1,2-diamine as a ligand prevents a detailed discussion of its coordination geometries, stability in various media, or its reactivity within coordination spheres.

Consequently, it is not feasible to generate the requested article with the specified level of scientific rigor and detail, as the foundational research data appears to be unpublished or not widely disseminated.

Catalytic Applications of N 2 Nitrophenyl Ethane 1,2 Diamine Hydrochloride Based Systems

Homogeneous Catalysis

In homogeneous catalysis, catalyst systems based on N-(2-nitrophenyl)ethane-1,2-diamine derivatives are utilized as soluble complexes in the reaction medium, often leading to high activity and selectivity under mild conditions. The bidentate nature of the diamine ligand is crucial for stabilizing the metal center throughout the catalytic cycle.

Ligands derived from the N-(2-nitrophenyl)ethane-1,2-diamine scaffold are effective in a variety of metal-catalyzed organic transformations, including carbon-carbon bond formation, oxidations, and reductions.

C-C Bond Formation: Diamine ligands are widely employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. The chelation of the diamine to the palladium center helps to stabilize the active catalytic species, preventing catalyst decomposition and promoting efficient catalytic turnover. The electronic properties of the ligand, influenced by the 2-nitrophenyl group, can modulate the rates of key steps like oxidative addition and reductive elimination.

Reduction Reactions: The nitro group present in the N-(2-nitrophenyl)ethane-1,2-diamine structure is itself susceptible to reduction, typically to an amine. This transformation can be catalyzed by various systems, including nickel complexes. For instance, salen-type ligands, which share the diamine motif, can be combined with Nickel(II) to create robust heterogeneous catalysts for hydrogenation reactions. researchgate.net Furthermore, the diamine ligand can be used in conjunction with metals like rhodium for the hydroamination of alkenes, an atom-economical method for synthesizing amines. researchgate.net

Oxidation Reactions: Iron complexes featuring diamine-based ligands have been investigated for the oxidation of various substrates. For example, iron catalysts supported on materials like MCM-41 have shown efficacy in the selective oxidation of styrene to benzaldehyde (B42025). mdpi.com The diamine ligand helps to stabilize the iron center and prevent the formation of undesirable over-oxidation products. mdpi.com

Chiral 1,2-diamines are considered privileged ligands in the field of asymmetric catalysis, capable of inducing high levels of stereoselectivity in a multitude of reactions. researchgate.netrsc.org By using enantiomerically pure forms of N-(2-nitrophenyl)ethane-1,2-diamine derivatives, chiral catalysts can be synthesized that deliver products with high enantiomeric excess (ee).

A notable application is in copper(I)-catalyzed asymmetric reactions. The electron-withdrawing nature of the 2-nitrophenyl group has been exploited in the asymmetric α-addition of ketimines to aldimines. This method yields a series of chiral anti-1,2-diamine derivatives with high diastereoselectivity and excellent enantioselectivity. researchgate.net The reaction demonstrates broad substrate scope, accommodating aromatic, heteroaromatic, and aliphatic aldimines. researchgate.net

Table 1: Asymmetric α-Addition of Ketimines to Aldimines using a Chiral Copper(I)-Diamine Catalyst System researchgate.net

Entry Aldimine Substrate Yield (%) Diastereomeric Ratio (anti/syn) Enantiomeric Excess (ee, %)
1 Phenyl 85 95:5 98
2 4-Chlorophenyl 82 96:4 97
3 2-Naphthyl 90 94:6 99
4 2-Furyl 78 92:8 95

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, derivatives of N-(2-nitrophenyl)ethane-1,2-diamine can be immobilized on solid supports. This heterogenization combines the high activity of molecular catalysts with the practical advantages of solid catalysts. mdpi.comresearchgate.net

Several strategies have been developed to immobilize diamine-based molecular catalysts onto heterogeneous supports. rsc.org

Covalent Anchoring: The diamine ligand can be chemically modified with a linker that allows for covalent attachment to a solid support. Common supports include silica, alumina, zeolites, and polymers like Merrifield resin. mdpi.com For example, silica surfaces can be functionalized with chloropropyl groups, which can then undergo nucleophilic substitution with one of the amine groups of the diamine.

Immobilization via Atomic Layer Deposition (ALD): A modern technique involves immobilizing a molecular catalyst onto a solid support and then applying an overcoating using ALD. This method encapsulates the catalyst, preventing it from leaching into the solution while maintaining its catalytic activity. rsc.org

Supporting on Magnetic Nanoparticles: For ease of recovery, diamine-based catalysts can be grafted onto magnetic nanoparticles (e.g., Fe₃O₄). nih.gov The catalyst can then be separated from the reaction mixture using an external magnet. This approach is particularly attractive for green chemistry applications. mdpi.com

Heterogenized catalysts offer significant advantages in terms of stability, recovery, and reusability. mdpi.comresearchgate.net By isolating the catalytic sites on a solid support, bimolecular deactivation pathways, such as dimerization, can be inhibited, leading to a longer catalyst lifetime. rsc.org

Catalysts immobilized on magnetic nanoparticles have demonstrated excellent reusability. For example, a Cu(II)-Schiff base complex anchored to Fe₃O₄@SiO₂ nanoparticles was used for the synthesis of tetrazole derivatives and could be recovered magnetically and reused for multiple cycles with only a minor loss in catalytic activity. nih.gov Similarly, iron catalysts immobilized on silica supports for oxidation reactions have shown superior durability and selectivity compared to their homogeneous counterparts. mdpi.com

Table 2: Reusability of a Magnetically Recoverable Cu(II) Catalyst in Tetrazole Synthesis nih.gov

Cycle Yield (%)
1 97
2 95
3 93
4 90
5 88

Mechanistic Insights into Catalytic Cycles

The N-(2-nitrophenyl)ethane-1,2-diamine ligand plays a critical role in the mechanism of metal-catalyzed reactions. By forming a stable chelate with the metal center, it influences the geometry, electron density, and steric environment of the active catalyst.

In cross-coupling reactions, the diamine ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle. In asymmetric catalysis, the chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction by controlling the orientation of the substrates in the transition state.

Kinetic and mechanistic studies on related dinuclear platinum(II) complexes have shown that the rigidity and structure of the diamine bridge connecting the metal centers significantly influence the reactivity. researchgate.netnih.gov The structure of the linker controls the steric hindrance and the electronic effects transmitted to the metal center, which in turn dictates the rate of substitution reactions. nih.gov In heterodinuclear systems, synergistic effects between two different metals, held in proximity by a ligand scaffold, can lead to enhanced catalytic performance by modulating the thermodynamic and kinetic properties of the complex. nih.gov These fundamental insights are crucial for the rational design of more efficient catalysts based on the N-(2-nitrophenyl)ethane-1,2-diamine framework.

Advanced Spectroscopic and Structural Characterization of N 2 Nitrophenyl Ethane 1,2 Diamine Hydrochloride Systems

X-ray Crystallography for Absolute Structure Determination

While a specific single-crystal X-ray diffraction study for N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride is not prominently available in surveyed literature, analysis of closely related nitro-substituted diamine structures provides significant insight into the expected structural features. For instance, studies on other N-aryl substituted diamines reveal common motifs. A key anticipated feature is the formation of a strong intramolecular hydrogen bond between the secondary amine proton (N-H) and an oxygen atom of the ortho-nitro group. This interaction significantly influences the planarity of the N-(2-nitrophenyl) fragment.

In related crystalline structures, such as N¹,N⁴-Bis(2-nitrophenyl)butane-1,4-diamine, molecules have been observed to crystallize with different conformations present in the same lattice, indicating conformational flexibility. nih.gov For this compound, the protonation of the primary amine to form the ammonium (B1175870) chloride salt would be a primary site for strong intermolecular hydrogen bonding with chloride ions and other molecules.

Table 1: Representative Crystallographic Data for a Related Nitroaniline Derivative As a proxy, data for a more complex but related molecule, N² ,N² -bis[2-(2-nitroanilino)ethyl]-N¹ -(2-nitrophenyl)ethane-1,2-diamine, is presented to illustrate typical parameters.

ParameterValue
Chemical FormulaC₂₄H₂₇N₇O₆
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)18.0133 (4)
b (Å)10.0123 (2)
c (Å)46.2811 (10)
α, β, γ (°)90, 90, 90
Volume (ų)8356.5 (3)
Z (molecules per cell)8
Key Structural FeatureIntramolecular N-H···O hydrogen bonds with the ortho-nitro groups. nih.gov

This data is illustrative of a related structure and not of this compound itself.

N-(2-nitrophenyl)ethane-1,2-diamine and its derivatives are effective bidentate ligands, coordinating to metal centers through their two nitrogen atoms. X-ray diffraction studies of these metal complexes reveal how the ligand's structure adapts upon coordination.

Table 2: Structural Features of a Representative Metal Complex with a Related Ligand

Complex[Cu(NCS)(Nca2en)(PPh₃)] researchgate.net
LigandN,N′-bis(trans-2-nitrocinnamaldehyde)ethylenediamine (Nca2en)
Metal CenterCopper(I)
Coordination GeometryDistorted Tetrahedral
Ligand ConformationThe ethylenediamine (B42938) unit adopts a gauche conformation to facilitate chelation. researchgate.net
Key InteractionThe ligand coordinates as a bidentate N,N'-donor through the imine nitrogen atoms, forming a five-membered chelate ring. researchgate.net

The crystal packing of this compound and its analogs is dictated by a network of intermolecular forces. The most significant of these are hydrogen bonds. researchgate.net As mentioned, a strong intramolecular N-H···O hydrogen bond between the secondary amine and the nitro group is a dominant feature that stabilizes the molecular conformation. nih.gov

In the solid state, intermolecular hydrogen bonds play a crucial role in building the supramolecular architecture. In related structures, neighboring molecules are often linked into dimers via N-H···O hydrogen bonds, where the amine group of one molecule interacts with the nitro group of another. nih.gov The presence of the hydrochloride salt introduces a protonated amine (-NH₃⁺) and a chloride ion (Cl⁻), which would lead to a more extensive and robust hydrogen-bonding network, involving N-H···Cl interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its distinct chemical environments. While a fully assigned spectrum from a dedicated study is not available, the chemical shifts can be predicted based on analogous compounds and fundamental principles. researchgate.netjetir.org

The ¹H NMR spectrum would show complex multiplets in the aromatic region (typically δ 6.5-8.5 ppm) for the four protons on the nitrophenyl ring. The electron-withdrawing nitro group and the electron-donating amine group would cause distinct downfield and upfield shifts, respectively. The two methylene (-CH₂-) groups of the ethylenediamine backbone would appear as multiplets in the aliphatic region (typically δ 2.5-3.5 ppm). The protons of the three N-H bonds (one secondary amine, two primary amine protons, which would be protonated in the hydrochloride salt) would appear as broad signals whose chemical shift is dependent on solvent and concentration.

The ¹³C NMR spectrum would show six signals for the aromatic carbons and two signals for the aliphatic carbons of the ethylenediamine chain. The carbon attached to the nitro group (C-NO₂) would be significantly deshielded, while the carbon attached to the amine group (C-NH) would also be influenced.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-nitrophenyl)ethane-1,2-diamine Moiety

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic CH (ortho to -NH)Multiplet~115-120Shielded by the amine group.
Aromatic CH (meta to -NH)Multiplet~125-135Influenced by both groups.
Aromatic CH (para to -NH)Multiplet~118-125Shielded by the amine group.
Aromatic CH (ortho to -NO₂)Multiplet~130-136Deshielded by the nitro group.
Aromatic C-NH-~145-150Quaternary carbon, downfield shift due to nitrogen.
Aromatic C-NO₂-~135-140Quaternary carbon, influenced by the nitro group.
-NH-CH₂ -Multiplet (~3.0-3.5)~45-50Methylene group adjacent to the secondary amine.
-CH₂ -NH₂·HClMultiplet (~2.8-3.3)~40-45Methylene group adjacent to the primary ammonium group.

Note: These are estimated values based on general principles and data from related compounds.

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning signals and elucidating complex molecular structures by revealing correlations between different nuclei. uobasrah.edu.iqthieme-connect.de

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show cross-peaks between adjacent protons on the ethylenediamine chain (-CH₂-CH₂-), confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, which would be crucial for assigning the specific positions of the aromatic signals. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signals of the two distinct methylene groups would show cross-peaks to their corresponding carbon signals in the HSQC spectrum, allowing for their unambiguous differentiation. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis in solution. For N-(2-nitrophenyl)ethane-1,2-diamine, a NOESY spectrum could reveal through-space correlations between the protons of the ethylenediamine chain and the protons on the aromatic ring. The presence or absence of specific NOE cross-peaks would provide evidence for the preferred conformation of the molecule in solution, such as the orientation of the ethylenediamine chain relative to the plane of the phenyl ring. youtube.com

Dynamic NMR Studies for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. For this compound, DNMR studies would be instrumental in characterizing the dynamic behavior arising from restricted rotation around the C(aryl)-N(amine) bond. This restricted rotation is a known phenomenon in ortho-substituted anilines, particularly those with bulky or interacting substituents like a nitro group. acs.org

The primary dynamic process observable would be the hindered rotation of the 2-nitrophenyl group relative to the ethylenediamine side chain. This rotation is influenced by two main factors: the steric hindrance imposed by the ortho-nitro group and the potential for intramolecular hydrogen bonding between the secondary amine proton (N-H) and an oxygen atom of the nitro group. This interaction can create a pseudo-six-membered ring, stabilizing a planar conformation and increasing the energy barrier to rotation.

Variable-temperature (VT) NMR experiments are central to DNMR studies. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals would be expected for the aromatic protons, which become chemically non-equivalent. As the temperature is raised, the rate of rotation increases. This leads to the broadening of the distinct signals, their eventual coalescence into a single broad peak, and finally, their sharpening into a time-averaged signal at higher temperatures where the rotation is fast.

By analyzing the changes in the NMR lineshape as a function of temperature, key kinetic parameters for the rotational barrier can be determined. acs.org Complete lineshape analysis allows for the calculation of the free energy of activation (ΔG‡), which quantifies the energy barrier for the conformational interchange. For related N-alkylnitroanilines, these barriers have been successfully measured, demonstrating the utility of the technique. acs.org

Table 1: Hypothetical Dynamic NMR Parameters for this compound

ParameterDescriptionExpected Value/Observation
Coalescence Temperature (Tc) The temperature at which two exchanging signals merge into one.Dependent on the spectrometer frequency and the chemical shift difference (Δν).
Rate Constant (k) at Tc The rate of conformational exchange at the coalescence temperature.Calculated from Tc and Δν.
Free Energy of Activation (ΔG‡) The energy barrier for the restricted rotation around the C-N bond.Expected to be significant due to steric and electronic effects of the nitro group.
Observed Nuclei Protons most sensitive to the dynamic process.Aromatic protons ortho and meta to the amine substituent; ethylenediamine bridge protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily protonate, primarily at the more basic primary and secondary amine nitrogen atoms, to yield an even-electron pseudomolecular ion [M+H]⁺.

Collision-induced dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometry (MS/MS) experiment provides characteristic fragment ions. The fragmentation of nitroaromatic compounds is known to be influenced by the position of the substituents (ortho effects). nih.gov Common fragmentation pathways for nitroaromatics include the loss of neutral molecules like NO and NO₂. nih.govresearchgate.net The fragmentation for the protonated parent molecule would likely involve several key pathways:

Loss of the nitro group: Cleavage leading to the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the ethylenediamine chain: Fission of the C-C or C-N bonds in the side chain can lead to various fragment ions. For instance, cleavage of the bond between the two carbons of the ethane (B1197151) bridge or the bond between a nitrogen and a carbon can occur.

Ortho effects: The ortho-positioning of the nitro group can lead to specific rearrangement reactions prior to fragmentation.

Table 2: Predicted ESI-MS/MS Fragmentation Data for N-(2-nitrophenyl)ethane-1,2-diamine [M+H]⁺

m/z (Predicted)Proposed FragmentNeutral Loss
182.11[C₈H₁₂N₃O₂]⁺(Parent Ion [M+H]⁺ of free base)
165.11[C₈H₁₁N₂O₂]⁺NH₃ (Ammonia)
152.09[C₈H₁₂N₂]⁺NO₂ (Nitrogen dioxide)
136.08[C₈H₁₀N₂]⁺H₂O + NO
122.08[C₇H₁₀N₂]⁺CH₂O + NO
121.07[C₈H₉N]⁺NH₂CH₂CH₂NH₂ (Ethylenediamine)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds. The exact mass of the protonated free base is calculated based on the most abundant isotopes of its constituent elements.

Table 3: Theoretical High-Resolution Mass Spectrometry Data

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺ (Free Base) [C₈H₁₂N₃O₂]⁺182.09240
[M] (Hydrochloride Salt) C₈H₁₂ClN₃O₂217.06125

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the bonding within a molecule. The spectra exhibit characteristic bands corresponding to the vibrational modes of specific bonds. For this compound, the key functional groups are the nitro group (NO₂), secondary amine (N-H), primary amine (NH₂), aromatic ring (C=C, C-H), and aliphatic chain (C-H). The hydrochloride form will show broad absorptions characteristic of ammonium salts (N⁺-H).

Nitro Group (NO₂): Strong and distinct absorption bands are expected for the asymmetric (ν_as_) and symmetric (ν_s_) stretching vibrations.

Amine Groups (N-H): The N-H stretching vibrations for primary and secondary amines appear in the region of 3300-3500 cm⁻¹. In the hydrochloride salt, these will be shifted and broadened due to the formation of ammonium ions (N⁺-H), typically appearing as a very broad band over the 2400-3200 cm⁻¹ range. N-H bending vibrations are also characteristic. jetir.org

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands in the 700-900 cm⁻¹ range are diagnostic of the substitution pattern on the benzene (B151609) ring.

Aliphatic C-H Bonds: Stretching and bending vibrations of the ethylenediamine backbone will be observed in their typical regions (2850-2960 cm⁻¹ and ~1450 cm⁻¹, respectively).

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N⁺-H Stretch Secondary/Primary Ammonium3200 - 2400Broad, Strong
Aromatic C-H Stretch C-H (Aryl)3100 - 3000Medium
Aliphatic C-H Stretch C-H (Alkyl)2960 - 2850Medium
N-H Bend NH₂ / NH1650 - 1580Medium
Aromatic C=C Stretch C=C (Aryl)1600 - 1450Medium-Strong
NO₂ Asymmetric Stretch R-NO₂1570 - 1520Strong
NO₂ Symmetric Stretch R-NO₂1370 - 1320Strong
C-N Stretch Aryl-N, Alkyl-N1350 - 1250Medium-Strong
Aromatic C-H Bend (out-of-plane) C-H (Aryl)900 - 700Strong

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Charge Transfer Phenomena

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-(2-nitrophenyl)ethane-1,2-diamine is dominated by the 2-nitroaniline (B44862) chromophore. The spectrum is expected to show intense absorption bands arising from π → π* transitions associated with the aromatic system and a lower intensity band from the n → π* transition of the nitro group.

The presence of the amino group (an electron-donating group) and the nitro group (an electron-withdrawing group) on the same benzene ring leads to an intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to benzene or nitrobenzene alone. For o-nitroaniline, a major absorption band is observed around 408-428 nm. researchgate.netnih.gov

Emission spectroscopy (fluorescence) investigates the light emitted by a molecule as it relaxes from an excited electronic state. Most nitroaromatic compounds are known to be non-fluorescent or only very weakly fluorescent. nih.gov The electron-withdrawing nitro group often provides an efficient pathway for non-radiative decay (such as intersystem crossing to a triplet state), which quenches potential fluorescence. Therefore, this compound is not expected to exhibit significant luminescence.

Table 5: Electronic Absorption Data for the 2-Nitroaniline Chromophore

Transition TypeChromophoreTypical λ_max (nm)Molar Absorptivity (ε)
π → π Nitrophenylamine system~280High
n → π / ICTNitrophenylamine system~410Moderate

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable only to species with unpaired electrons, such as radicals or transition metal complexes. This compound itself is diamagnetic and thus EPR-silent. However, it can act as a chelating ligand, binding to paramagnetic metal ions through its two amine nitrogen atoms to form stable complexes.

EPR spectroscopy is highly valuable for characterizing these metal complexes, for instance, with copper(II) (a d⁹ ion with one unpaired electron). The EPR spectrum of a Cu(II) complex of this ligand would provide detailed information about the coordination geometry and the nature of the copper-ligand bonds. researchgate.net

The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A).

g-values: These are sensitive to the local electronic environment of the unpaired electron. For a frozen solution of a Cu(II) complex, anisotropy in the g-tensor (gₓ, gᵧ, g_z_) can distinguish between different geometries (e.g., tetragonal, square planar). researchgate.net

Hyperfine Coupling (A-values): The interaction of the unpaired electron with the magnetic nucleus of the copper atom (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) splits the signal into a characteristic four-line pattern. The magnitude of the copper hyperfine splitting (A_‖ and A⊥) provides insight into the covalency of the metal-ligand bond. Furthermore, superhyperfine coupling to the nitrogen nuclei (¹⁴N, I = 1) of the ligand can sometimes be resolved, confirming the coordination of the nitrogen atoms to the copper center. mdpi.com

Table 6: Typical EPR Parameters for a Hypothetical [Cu(N-(2-nitrophenyl)ethane-1,2-diamine)₂]²⁺ Complex

ParameterDescriptionTypical Value for Square Planar Cu(II)-N₄ ComplexInformation Provided
g‖ g-tensor component parallel to the principal axis2.20 - 2.30Geometry, nature of the ground state
g⊥ g-tensor component perpendicular to the principal axis2.04 - 2.08Geometry, nature of the ground state
A_‖ (Cu) Parallel hyperfine coupling to the copper nucleus150 - 210 x 10⁻⁴ cm⁻¹Covalency of the Cu-N σ-bond
A⊥ (Cu) Perpendicular hyperfine coupling to the copper nucleus10 - 40 x 10⁻⁴ cm⁻¹Covalency of the Cu-N π-bonds
A_N (N) Superhyperfine coupling to ligand nitrogen nuclei10 - 15 GDirect evidence of nitrogen coordination

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and predicting spectroscopic signatures.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the positions of the atoms are adjusted to find the minimum energy conformation of the molecule. researchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's spatial arrangement. The analysis would reveal the planarity of the nitrophenyl group and the specific gauche or anti-conformation of the ethylenediamine (B42938) chain.

The electronic structure analysis provides information on the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge, indicating sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Geometric Parameters for N-(2-nitrophenyl)ethane-1,2-diamine from DFT Calculations. (Note: These are representative values based on studies of similar molecules).
ParameterAtoms InvolvedPredicted Value
Bond LengthC-C (ethane bridge)~1.54 Å
Bond LengthC-N (amine)~1.47 Å
Bond LengthC-N (nitro group)~1.48 Å
Bond AngleC-C-N (ethane bridge)~110°
Bond AngleO-N-O (nitro group)~125°
Dihedral AngleN-C-C-N~60° (gauche)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govscispace.com These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). scispace.com These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors. (Note: Values are illustrative and based on DFT studies of analogous nitrophenyl compounds).
ParameterFormulaPredicted Value
EHOMO--6.5 eV
ELUMO--2.0 eV
Energy Gap (ΔE)ELUMO - EHOMO4.5 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.25 eV
Hardness (η)(ELUMO - EHOMO) / 22.25 eV
Electrophilicity Index (ω)μ2 / 2η4.01 eV

DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate experimental findings or to aid in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Benchmark studies have shown that with appropriate selection of functionals and basis sets, such as WP04/6-311++G(2d,p) for ¹H or ωB97X-D/def2-SVP for ¹³C, highly accurate predictions can be achieved. mdpi.com Predicted ¹H and ¹³C chemical shifts often show excellent correlation with experimental values, with root-mean-square deviations (RMSD) typically below 0.2 ppm for protons and 3.0 ppm for carbons. mdpi.com Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computed, which, after applying a scaling factor, generally match well with experimental spectra, aiding in the assignment of vibrational modes.

Table 3: Representative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm). (Note: Illustrative data demonstrating typical accuracy of DFT/GIAO methods).
Atom (Position on Phenyl Ring)Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C-1 (C-NH)145.2144.9--
C-2 (C-NO₂)134.5134.1--
H-3--8.158.12
H-6--7.057.01

Molecular Dynamics Simulations

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. MD simulations model the atomic motions over time by solving Newton's equations of motion, providing a view of the molecule's conformational flexibility, solvation, and interactions in a dynamic system.

MD simulations are ideal for exploring the conformational landscape of this compound in a solvent, such as water. The simulations can track the rotation around the C-C bond of the ethane (B1197151) bridge, revealing the relative populations and lifetimes of different conformers (e.g., gauche and anti). This analysis provides insight into the molecule's flexibility and the energy barriers between different spatial arrangements. Furthermore, MD can characterize the solvation shell around the molecule, identifying key interactions like hydrogen bonds between the amine and nitro groups and the surrounding solvent molecules. researchgate.net

The ethane-1,2-diamine moiety is a well-known chelating agent, capable of coordinating with metal ions. nih.gov MD simulations can be used to investigate the dynamic interactions between N-(2-nitrophenyl)ethane-1,2-diamine and various metal ions in solution. The simulation can model the process of complex formation, where the ligand wraps around a metal center. Key parameters such as the coordination number, the distribution of metal-nitrogen bond distances, and the stability of the resulting complex can be analyzed. nih.govresearchgate.net Such simulations are crucial for understanding its potential as a ligand in coordination chemistry.

Table 4: Key Parameters from MD Simulations of Ligand-Metal Ion Interactions.
ParameterDescriptionTypical Information Gained
Radial Distribution Function (g(r))Describes the probability of finding an atom at a distance r from a reference atom.Determines the average metal-nitrogen coordination distance.
Coordination NumberThe number of ligand atoms directly bonded to the central metal ion.Shows how many nitrogen atoms from one or more ligands bind to the metal.
Binding Free EnergyThe free energy change upon binding of the ligand to the metal ion.Quantifies the stability and affinity of the metal-ligand complex.
Residence TimeThe average time a solvent or ligand molecule remains in the metal's first coordination shell.Indicates the lability of the ligand in the complex.

Mechanistic Studies through Computational Chemistry

A thorough search of scholarly databases and chemical literature did not yield any specific computational studies on the reaction mechanisms of this compound. While computational studies on related molecules, such as nitroaniline and its derivatives, have been conducted to understand their electronic properties and reactivity, this research does not extend to the specific compound .

The elucidation of a reaction pathway through computational means involves the identification of all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The geometry and electronic structure of the transition state provide vital clues about the mechanism of the reaction.

Unfortunately, no published data exists detailing the characterization of transition states for any reaction involving this compound. Consequently, data tables summarizing the geometric parameters (bond lengths, angles, and dihedral angles) and the imaginary frequencies of such transition states cannot be provided.

As no computational studies on the chemical transformations of this compound have been reported, there is no data available to construct energetic profiles for any of its potential reactions. Therefore, interactive data tables presenting activation energies and reaction enthalpies for this compound cannot be generated.

Advanced Applications in Materials Science and Analytical Chemistry

Application as an Intermediate in the Synthesis of Functional Organic Materials

N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride serves as a valuable precursor in the creation of a range of functional organic materials. The presence of amino groups and the nitro-substituted aromatic ring allows for its integration into polymeric structures and chromophoric systems.

Precursor for Polymers and Resins

The diamine functionality of N-(2-nitrophenyl)ethane-1,2-diamine makes it a suitable monomer for the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The reaction of a diamine with a diacid or its derivative, such as a diacid chloride, leads to the formation of these polymers through polycondensation. While specific studies detailing the use of this compound in polyamide synthesis are not abundant, the fundamental principles of polymer chemistry suggest its viability in creating novel polyamides with potentially unique properties conferred by the nitrophenyl group, such as altered thermal stability, solubility, and optical characteristics.

Furthermore, diamines are widely used as curing agents for epoxy resins. The amine hydrogens react with the epoxide groups of the resin to form a cross-linked, three-dimensional network, a process known as curing. This transforms the liquid resin into a hard, thermosetting material. Aliphatic, cycloaliphatic, and aromatic amines are all employed as curing agents, each imparting different properties to the final cured product. threebond.co.jp Aromatic amines, for instance, are known to enhance heat and chemical resistance. threebond.co.jp The structure of this compound suggests its potential as a curing agent, where it could influence the curing kinetics and the mechanical and thermal properties of the resulting epoxy material.

Role in Dye and Pigment Production

The synthesis of azo dyes, which constitute a large and important class of synthetic colorants, often involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. unb.calongdom.orgjchemrev.com Nitroanilines are common starting materials for this process. unb.ca The this compound molecule contains a 2-nitroaniline (B44862) substructure. This primary aromatic amine can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.cauomustansiriyah.edu.iq This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide array of azo dyes with different colors and properties. jchemrev.com The specific position of the nitro group and the presence of the ethylenediamine (B42938) side chain would be expected to influence the final color and fastness properties of the resulting dye.

Integration into Sensor Technologies

The ability of the diamine and nitrophenyl moieties to interact with various chemical species makes this compound and its derivatives promising candidates for the development of chemosensors.

Development of Chemosensors for Metal Ions or Anions

Derivatives of N-(2-nitrophenyl)ethane-1,2-diamine can be designed to act as chemosensors for the detection of metal ions. The lone pairs of electrons on the nitrogen atoms of the diamine can coordinate with metal ions, forming stable complexes. This interaction can be engineered to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. For instance, the binding of a metal ion can alter the electronic properties of the molecule, leading to a shift in its absorption or emission spectrum. While direct studies on the specified hydrochloride salt are limited, the broader class of diamine-containing compounds has been successfully utilized in creating sensors for various metal ions.

Similarly, the amine groups can participate in hydrogen bonding with anions, making derivatives of this compound suitable for the development of anion sensors. nih.gov The interaction with an anion can lead to a color change, often due to the deprotonation of an acidic N-H proton, which is facilitated by the electron-withdrawing nitro group. nih.govmdpi.com This deprotonation alters the electronic structure of the molecule and, consequently, its color. mdpi.com Fluorescent sensors for anions have also been developed, where the binding of an anion modulates the fluorescence output of the sensor molecule. openaccessgovernment.orgrsc.orgresearchfeatures.comchemistryviews.org

Sensor TypeTarget AnalyteSensing PrinciplePotential Signal Change
ColorimetricMetal Ions (e.g., Cu²⁺, Hg²⁺)Coordination with diamine nitrogensVisible color change
FluorescentMetal IonsComplexation induced fluorescence changeFluorescence quenching or enhancement
ColorimetricAnions (e.g., F⁻, CN⁻, AcO⁻)Hydrogen bonding and/or deprotonationNaked-eye detectable color change
FluorescentAnionsAnion binding modulates fluorescenceFluorescence "turn-on" or "turn-off"

Sensing Mechanisms and Selectivity Studies

The primary sensing mechanism for metal ions involves the formation of a coordination complex between the diamine part of the molecule and the metal ion. The selectivity of such a sensor for a particular metal ion can be tuned by modifying the structure of the ligand to favor the coordination geometry and electronic requirements of the target ion.

For anion sensing, the mechanism often relies on hydrogen bonding interactions between the N-H protons of the sensor and the anion. In some cases, particularly with more basic anions like fluoride (B91410) or cyanide, the interaction can lead to deprotonation of the sensor, resulting in a significant color change. nih.gov The selectivity of anion sensors is governed by factors such as the acidity of the N-H protons and the geometric arrangement of the hydrogen bond donor sites. The presence of the electron-withdrawing nitro group in this compound enhances the acidity of the N-H protons, making it more susceptible to interaction with anions.

Role in Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors for metals, particularly in acidic environments. mdpi.comresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comresearchgate.netmdpi.com

This compound possesses several structural features that suggest its potential as a corrosion inhibitor. The nitrogen atoms in the diamine chain have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms. The aromatic ring can interact with the metal surface through its π-electrons. The nitro group, being electron-withdrawing, can also influence the adsorption process.

Studies on related compounds have demonstrated significant corrosion inhibition efficiencies. For example, a Schiff base derived from ethylenediamine and a substituted benzaldehyde (B42025) showed an inhibition efficiency of 80.76% for mild steel in 1M HCl. researchgate.net Another study on a derivative of ethane-1,2-diamine reported an inhibition efficiency of up to 95.2% for C-steel in a hydrochloric acid solution. researchgate.net Furthermore, a Zn(II) complex based on a derivative of N-(2-nitrophenyl)ethane-1,2-diamine reached an inhibition efficiency of 90% for mild steel in 5.0 M HCl. imist.ma

The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules on the metal surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. mdpi.comimist.ma This adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal surface. mdpi.com The result is a protective film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying such inhibitors as mixed-type. imist.ma

Related CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamineMild Steel1M HCl80.76 researchgate.net
N¹, N¹'-(ethane-1,2-diyl)bis(N²-(4-(di-methylamino)benzylidene)ethane-1,2-diamine)C-Steel1.0 M HCl95.2 researchgate.net
Zn(II) complex of N¹,N²-bis(2-nitrobenzylidene)ethane-1,2-diamineMild Steel5.0 M HCl90 imist.ma
(3-hydroxy-4-((4-nitrophenyl)diazenyl)-5-(phenylamino)thiophen-2-yl)(phenyl)methanoneCarbon Steel1.0 M HCl~97 mdpi.com
N-((1H-pyrazol-1-yl)methyl)-4-nitroanilineCarbon Steel1 M HCl90.1 acs.org

Mechanistic Understanding of Adsorption on Metal Surfaces

The effectiveness of this compound as a corrosion inhibitor is contingent upon its ability to adsorb onto a metal's surface, thereby creating a protective film. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions, such as van der Waals forces, between the charged inhibitor molecule and the metal surface. In acidic environments, the inhibitor can become protonated, facilitating its attraction to a negatively charged metal surface.

Chemisorption involves the formation of a coordinate covalent bond through electron sharing between the inhibitor and the metal. The this compound molecule contains nitrogen atoms with lone electron pairs and a benzene (B151609) ring with π-electrons, which act as active adsorption centers.

To understand the nature of this adsorption, researchers often utilize adsorption isotherms. The Langmuir adsorption isotherm model, which presupposes the formation of a single protective layer (monolayer), has been shown to accurately describe the adsorption behavior of similar diamine-based inhibitors on steel surfaces. imist.maimist.ma This suggests that the inhibitor molecules form a uniform film on the metal.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deeper insights at the molecular level. peacta.orgnih.govresearchgate.net These calculations help identify the specific atoms or groups within the inhibitor molecule that are most likely to interact with the metal. For molecules with similar functional groups, these studies reveal that nitrogen atoms and the aromatic ring are key sites for adsorption. peacta.orgresearchgate.net Important parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons, while a lower ELUMO value suggests a better ability to accept electrons, both of which are crucial for the formation of a stable inhibitor-metal bond.

Evaluation of Inhibition Efficiency

The performance of a corrosion inhibitor is measured by its inhibition efficiency (IE), which is the percentage decrease in the corrosion rate in the presence of the inhibitor. This is commonly evaluated using electrochemical techniques and weight loss measurements.

Electrochemical Methods:

Potentiodynamic Polarization (PDP): This technique measures the corrosion current density (icorr), which is proportional to the corrosion rate. The inhibition efficiency is calculated by comparing the corrosion current density with and without the inhibitor. Studies on analogous compounds have shown that they act as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. imist.maimist.manih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS assesses the resistance of the protective film formed by the inhibitor. An increase in the charge transfer resistance (Rct) signifies a decrease in the corrosion rate. The inhibition efficiency is determined by the change in Rct values. imist.maimist.ma A decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration also indicates the adsorption of the inhibitor and the formation of a thicker protective layer. imist.maimist.ma

Weight Loss Method:

This straightforward method involves measuring the loss of weight of a metal sample immersed in a corrosive solution with and without the inhibitor over a period of time. The inhibition efficiency is calculated from the difference in corrosion rates. Research has consistently shown that for similar inhibitors, the efficiency increases with concentration. icrc.ac.irresearchgate.net

Research on compounds structurally related to this compound has demonstrated high inhibition efficiencies. For instance, studies on similar diamine derivatives have reported efficiencies reaching over 90% at optimal concentrations in acidic media. imist.mapeacta.orgnih.govicrc.ac.irresearchgate.net The table below presents typical data for a corrosion inhibitor with a similar molecular structure, illustrating the trend of increasing efficiency with concentration.

Q & A

Q. What are the key steps in synthesizing N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves a condensation reaction between 2-nitroaniline derivatives and ethane-1,2-diamine under acidic conditions. After refluxing in a polar solvent (e.g., ethanol), the product is precipitated using hydrochloric acid. Purification via recrystallization from ethanol/water mixtures improves yield. Purity validation employs 1H/13C NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 7.5–8.5 ppm and amine protons at δ 2.5–3.5 ppm) and HPLC (≥95% purity threshold) using a C18 column with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • FT-IR : Confirm secondary amine stretches (N–H bending at ~1600 cm⁻¹) and nitro group vibrations (asymmetric NO₂ stretch at ~1520 cm⁻¹).
  • UV-Vis : Monitor the nitro-aromatic chromophore (λmax ~350–400 nm in DMSO).
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+ matching the theoretical m/z (e.g., 257.05 for C₈H₁₁N₃O₂·HCl). Cross-reference with databases like PubChem or NIST .

Advanced Research Questions

Q. How can researchers design metal complexes using this compound as a ligand, and what stoichiometric ratios are optimal?

  • Methodological Answer : The compound acts as a bidentate ligand via its two amine groups. For coordination with transition metals (e.g., Cu(II), Co(II)):

Prepare a Schiff base derivative by condensing the diamine with aldehydes (e.g., 4-chlorobenzaldehyde).

React the ligand with metal salts (e.g., CuCl₂·2H₂O) in a 2:1 (ligand:metal) molar ratio in methanol.

Characterize complexes using elemental analysis (e.g., %C, %N), magnetic susceptibility , and electronic spectroscopy (d-d transitions for octahedral geometry). IR shifts in ν(N–H) and ν(C=N) confirm coordination .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from varying synthesis conditions or solvent systems. To address this:
  • Systematic Solubility Testing : Use standardized solvents (e.g., water, DMSO, ethanol) at 25°C, reporting saturation concentrations via gravimetric analysis.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (optimal range: 3–5 for hydrochloride salts) to enhance stability .

Q. How can researchers validate analytical methods for detecting impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Limit of Detection (LOD) : Spike samples with known impurities (e.g., unreacted 2-nitroaniline) and determine LOD via signal-to-noise ratios (S/N ≥ 3).
  • Quantification : Use reference standards (e.g., N-(2-chlorobenzyl)ethane-1,2-diamine hydrochloride) for calibration curves. Cross-validate with LC-MS/MS to confirm impurity structures .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (e.g., against Plasmodium falciparum), reporting IC₅₀ values. Compare with positive controls like chloroquine .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293), ensuring concentrations ≤100 µM to avoid non-specific toxicity .

Methodological Notes

  • Contradiction Analysis : If spectral data conflicts with literature, verify solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or hydration states .
  • Advanced Applications : For catalytic studies, immobilize the compound on silica supports (e.g., via 3-(trimethoxysilyl)propyl linkages) to enhance recyclability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.